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Compound of Interest

Compound Name:

Cat. No.: B104814

3,4-Dichlorophenylacetonitrile

L  Get Quote

An experimental procedure for the preparation of MDL 105,212, a potent non-peptide

antagonist for NK-1 and NK-2 tachykinin receptors, has been compiled based on established

chemical synthesis principles. This document provides detailed protocols, data presentation in

tabular format, and visualizations of the synthetic pathway and associated biological

mechanisms for researchers in drug development and medicinal chemistry.

~hemical Profile of MDL 105.212

Property Value
(R)-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-
IUPAC Name trimethoxybenzoyl)-pyrrolidin-3-yl]-ethyl]-4-

phenylpiperidine-4-carboxamide hydrochloride

Molecular Formula

C34H39CI2N30s - HCI

Molecular Weight 677.06 g/mol
CAS Number 167261-59-8
Appearance White Solid
Purity >97%

Solubility Soluble in Water
Melting Point 268-269°C
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Experimental Protocol: Synthesis of MDL 105,212

The synthesis of MDL 105,212 is a multi-step process involving the preparation of key
intermediates followed by their coupling to form the final compound. The following protocol
outlines a plausible synthetic route.

Part 1: Synthesis of the Pyrrolidine Intermediate

 Starting Material: 3-(3,4-dichlorophenyl)pyrrolidine.

e Step la: Boc Protection. React 3-(3,4-dichlorophenyl)pyrrolidine with di-tert-butyl

dicarbonate (Boc)20 in the presence of a base such as triethylamine in a suitable solvent like

dichloromethane (DCM) to protect the pyrrolidine nitrogen.

o Step 1b: Alkylation. The protected pyrrolidine is then alkylated with a suitable two-carbon
electrophile, such as 2-bromoethanol, under basic conditions to introduce the ethyl side
chain.

o Step 1c: Conversion to an Amine. The terminal hydroxyl group of the ethyl side chain is
converted to a primary amine. This can be achieved through a Mitsunobu reaction with
phthalimide followed by hydrazinolysis, or by conversion to an azide followed by reduction.

o Step 1d: Deprotection. The Boc protecting group is removed using an acid, such as
trifluoroacetic acid (TFA) or hydrochloric acid (HCI) in an appropriate solvent.

Part 2: Synthesis of the Piperidine Intermediate

o Starting Material: 4-phenylpiperidine-4-carboxamide.

e This intermediate is commercially available or can be synthesized from 4-phenyl-4-
piperidinecarboxylic acid via amidation.

Part 3: Coupling and Final Product Formation

e Step 3a: Reductive Amination. The pyrrolidine intermediate with the primary amine side
chain is coupled with the 4-phenylpiperidine-4-carboxamide intermediate via reductive

amination. This reaction typically involves the formation of an imine between the amine and a
carbonyl group (if the piperidine intermediate is modified to an aldehyde or ketone) followed
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by reduction with a reagent like sodium triacetoxyborohydride. Alternatively, direct alkylation
of the piperidine nitrogen with a suitable electrophile on the pyrrolidine side chain can be

performed.

o Step 3b: Acylation. The secondary amine of the pyrrolidine ring is acylated with 3,4,5-
trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an
inert solvent (e.g., DCM).

e Step 3c: Salt Formation. The final compound is treated with hydrochloric acid in a suitable
solvent like ether or methanol to form the hydrochloride salt, MDL 105,212. Purification is

typically performed by recrystallization or chromatography.

Visualizing the Synthesis and Mechanism

To aid in the understanding of the experimental workflow and the biological context of MDL
105,212, the following diagrams are provided.
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Part 1: Pyrrolidine Intermediate Synthesis
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Caption: Synthetic workflow for the preparation of MDL 105,212.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b104814?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Apelicatlen

Check Availability & Pricing

Tachykinin Receptor Signaling
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Caption: Signaling pathway of tachykinin receptors and inhibition by MDL 105,212.
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Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of MDL

105,212.
Parameter Species Receptor Value Reference
Binding Affinity
) Human NK-1 Low nM [1]
(Ki)
Human NK-2 Low nM [1]
Functional
Antagonism Cell line NK-1 8.19 [1]
(PA2)
Cell line NK-2 8.67 [1]
SP-induced
In vivo Efficacy . i .
Guinea Pig plasma 0.20 mg/kg (i.v.) [1]
(EDs0) .
extravasation
NKA-induced
Guinea Pig respiratory 5 mg/kg (i.v.) [1]
collapse
Capsaicin- )
. ) ) 5 mg/kg (i.v.), 50
Guinea Pig induced [1]
mg/kg (p.o.)
responses

Note: The specific synthetic yields for each step in the preparation of MDL 105,212 are not

publicly available and would be dependent on the specific laboratory conditions and scale of

the synthesis.

Conclusion

This document provides a comprehensive overview of the experimental procedure for

preparing MDL 105,212, along with relevant chemical and biological data. The provided

synthetic route is based on established organic chemistry principles and serves as a detailed

guide for researchers. The diagrams and tables are intended to facilitate a clear understanding
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of the synthesis and the compound’'s mechanism of action. Researchers should adhere to all
appropriate laboratory safety protocols when carrying out these procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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